(R)-2-(4-(叔丁氧羰基)吗啉-3-基)乙酸

描述

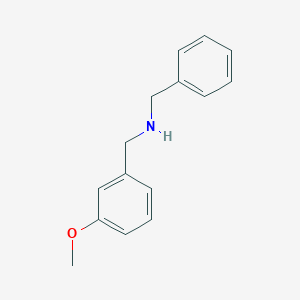

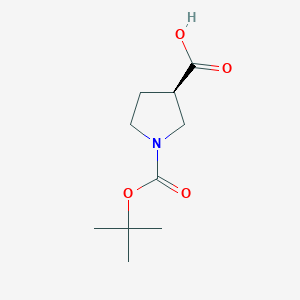

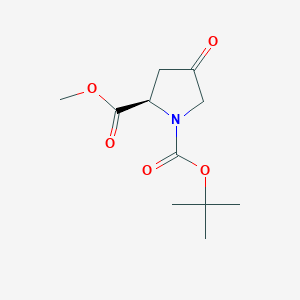

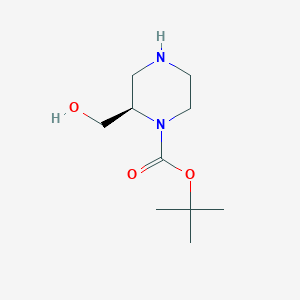

The compound (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in pharmaceutical synthesis. The presence of the morpholine ring and the tert-butoxycarbonyl (Boc) group suggests that this compound could be a valuable intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, an improved synthesis method for a similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been reported using a modified Pictet-Spengler reaction. This method achieved a high yield of 95% with minimal racemization (less than 7%) and an enantiomeric excess of 99.4% after recrystallization. The overall yield from D-tyrosine was 43% . Although this synthesis is for a different compound, the high enantiomeric excess and yield indicate that similar strategies could potentially be applied to the synthesis of (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid would include a morpholine ring, which is a common feature in many bioactive molecules due to its polarity and ability to form hydrogen bonds. The tert-butoxycarbonyl group is a common protecting group in peptide synthesis, which can be removed under acidic conditions. The chiral center at the 3-position of the morpholine ring is crucial for the enantioselectivity of the compound.

Chemical Reactions Analysis

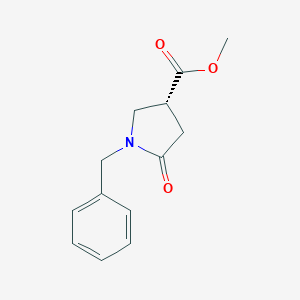

While specific reactions of (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid are not detailed in the provided papers, the literature does mention the use of enantioselective synthesis for related compounds. For example, the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids was achieved through enzyme-catalyzed kinetic resolution, which was then applied to the synthesis of reboxetine analogs . This suggests that (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid could also undergo similar enantioselective reactions, potentially leading to the synthesis of other pharmacologically relevant compounds.

Physical and Chemical Properties Analysis

科学研究应用

Analytical Methods in Antioxidant Activity Research

The study of antioxidants is significant across various scientific fields, from food engineering to medicine. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test are crucial in determining antioxidant activity in substances. These methods rely on spectrophotometry to assess chemical reactions indicating antioxidant capacity, highlighting the importance of such compounds in research. (Munteanu & Apetrei, 2021)

Environmental Impact Studies: 2,4-D Herbicide

Research on the environmental impact of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), utilizes scientific methods to understand toxicity and mutagenicity. Such studies provide insights into the effects of agricultural chemicals on ecosystems, guiding environmental protection efforts. (Zuanazzi, Ghisi, & Oliveira, 2020)

Sorption Studies for Environmental Remediation

Investigations into the sorption of herbicides, including 2,4-D, on various soils and minerals, are essential for understanding how these substances interact with the environment. This knowledge aids in developing strategies for mitigating pollution and enhancing soil remediation techniques. (Werner, Garratt, & Pigott, 2012)

Rosmarinic Acid in Food Industry Applications

Rosmarinic acid's antioxidant and preservative properties make it a valuable additive in the food industry. Its ability to inhibit lipid peroxidation and bacterial growth supports its use in enhancing food safety and shelf life, demonstrating the intersection of chemistry and food science. (Marchev et al., 2021)

Advanced Synthesis Techniques

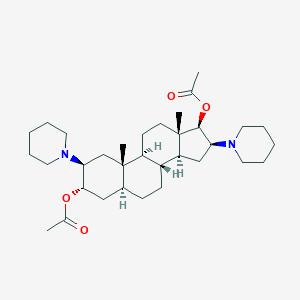

The development of catalytic non-enzymatic kinetic resolution techniques for the synthesis of chiral compounds showcases the application of (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid in organic synthesis. This research underscores the compound's role in facilitating advancements in chemical synthesis methods. (Pellissier, 2011)

Corrosion Inhibition in Industrial Processes

Studies on organic corrosion inhibitors for metals in acidic solutions, including research on carboxylic acids like acetic acid, highlight the practical applications of (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid in protecting industrial equipment. This research is pivotal for maintaining the longevity and efficiency of metal components exposed to corrosive environments. (Goyal et al., 2018)

Microbial Production of Volatile Fatty Acids

The microbial production of volatile fatty acids, including acetic acid, from renewable sources offers an eco-friendly alternative to petroleum-based products. This research area explores the potential of microorganisms to produce valuable chemicals, contributing to sustainable industrial practices. (Bhatia & Yang, 2017)

未来方向

The future directions for research and development involving compounds with the tert-butoxycarbonyl group would depend on the needs and interests of the scientific and industrial communities. The development of more efficient and sustainable methods for introducing the tert-butoxycarbonyl group into organic compounds, such as the method developed using flow microreactor systems , is one possible direction.

属性

IUPAC Name |

2-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOPNRRQHPWQMF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466580 | |

| Record name | [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid | |

CAS RN |

761460-03-1 | |

| Record name | (3R)-4-[(1,1-Dimethylethoxy)carbonyl]-3-morpholineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761460-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)

![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)